Tributyl(1-ethoxyvinyl)stannane
Overview
Description
Tributyl(1-ethoxyvinyl)stannane is a chemical reagent used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a masked acetylating agent, which upon reaction with various organic halides and subsequent hydrolysis, yields ketone products . This reagent is also utilized as a C2-building block in the synthesis of β-carboline alkaloids, demonstrating its versatility in constructing complex molecular architectures .
Synthesis Analysis
The synthesis of tributyl(1-ethoxyvinyl)stannane involves palladium-catalyzed coupling reactions. For instance, it is prepared by coupling 1-chloro-β-carboline with tributyl(1-ethoxyvinyl)stannane followed by hydrolysis with aqueous acid to yield 1-acetyl-β-carboline . Another approach to synthesize 1-substituted β-carbolines and isoquinolines utilizes tributyl[(Z)-2-ethoxyvinyl]stannane as a C-3,C-4 building block, starting from indole-2-carboxylic acids or 2-bromobenzoic acid .
Molecular Structure Analysis
The molecular structure of tributyl(1-ethoxyvinyl)stannane is characterized by the presence of a vinyl group attached to a tin atom, which is further bonded to three butyl groups and an ethoxy group. The ethoxy group serves as a protecting group that can be removed to reveal the reactive acetyl moiety . The configuration of related stannane compounds has been determined by correlation with known chiral centers, indicating the potential for stereochemical control in reactions involving tributyl(1-ethoxyvinyl)stannane .
Chemical Reactions Analysis
Tributyl(1-ethoxyvinyl)stannane participates in various chemical reactions, including Stille cross-coupling, which is a powerful method for forming carbon-carbon bonds. The reagent has been used to synthesize complex molecules such as β-carboline alkaloids , and 1-substituted β-carbolines and isoquinolines . Additionally, related stannane compounds have been employed in highly diastereoselective hydrostannylation reactions , and in asymmetric allylation reactions to produce optically active compounds .
Physical and Chemical Properties Analysis
While the specific physical properties of tributyl(1-ethoxyvinyl)stannane are not detailed in the provided papers, stannanes in general are known for their utility in organic synthesis due to their stability and reactivity. The chemical properties of tributyl(1-ethoxyvinyl)stannane, such as its ability to act as a masked acetylating agent and participate in cross-coupling reactions, make it a valuable reagent in the synthesis of ketones and complex heterocyclic compounds . The stereochemistry of related stannane compounds during thermal reactions with aldehydes has been studied, indicating the potential for stereoselective synthesis .
Scientific Research Applications
Synthesis of β-Carboline Alkaloids
Tributyl(1-ethoxyvinyl)stannane is used as a C2-building block in synthesizing β-Carboline alkaloids. Its utility is demonstrated in the preparation of 1-Acetyl-β-carboline through palladium-catalyzed coupling and subsequent hydrolysis. This process is significant in synthesizing complex natural compounds like Nitramarine and annomontine (Bracher & Hildebrand, 1993).
Reaction with Acetyl Bromide
In the study of reactions involving (2-ethoxyvinyl)stannanes, tributyltin bromide and vinyl ethers are identified as reaction products. This research helps in understanding the chemical behavior of ethoxyvinyl stannanes in organic synthesis (Lebl et al., 2002).
Hydroxymethyl Anion Equivalent
Tributyl[(methoxymethoxy)methyl]stannane, closely related to tributyl(1-ethoxyvinyl)stannane, acts as a hydroxymethyl anion equivalent. This compound plays a role in complex organic syntheses, including protection and metalation reactions involving tin (Danheiser et al., 2003).
Carbonylative Coupling in Organic Synthesis
Tributyl(1-fluorovinyl)stannane, a compound similar to tributyl(1-ethoxyvinyl)stannane, is used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides and aryl triflates. This method is valuable for synthesizing aryl 1-fluorovinyl ketones (Hanamoto et al., 2002).
Preparation of Trifluoromethylated Heterocyclic Compounds
Tributyl(3,3,3-trifluoro-1-propynyl)stannane is an efficient reagent for preparing various trifluoromethylated heterocyclic compounds. This reagent is crucial in the synthesis of pyrazoles, triazoles, and isoxazoles, which are valuable building blocks in organic chemistry (Hanamoto et al., 2004).
Safety And Hazards
properties
IUPAC Name |
tributyl(1-ethoxyethenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXJOXHYPGNVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347248 | |
Record name | Tributyl(1-ethoxyvinyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(1-ethoxyvinyl)stannane | |
CAS RN |
97674-02-7 | |
Record name | Tributyl(1-ethoxyvinyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl(1-ethoxyethenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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